1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of flow microreactor systems for efficient introduction of the tert-butoxycarbonyl group .
Chemical Reactions Analysis
Types of Reactions
1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(tert-butoxy)carbonyl]pyrrolidin-2-ylboronic acid: Shares the pyrrolidine and Boc protecting group but differs in the presence of a boronic acid moiety.
1-(tert-butoxycarbonyl)-2-pyrrolidinone: Similar in having the Boc protecting group and pyrrolidine ring but lacks the triazole ring.
Uniqueness
1-({1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a triazole ring, pyrrolidine ring, and Boc protecting group
Properties
IUPAC Name |
1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-13(2,3)21-12(20)17-6-4-5-9(17)7-16-8-10(11(18)19)14-15-16/h8-9H,4-7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIXGBZODIXQNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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